Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8-5-13-10-9(6-14-16(10)7-8)15-11(17)18-12(2,3)4/h6,8,13H,5,7H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFXJOFQNAASAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C=NN2C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of new carbamate derivatives.
Scientific Research Applications
Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tert-butyl carbamate-functionalized pyrazolo[1,5-a]pyrimidines. Below is a detailed comparison of key analogs based on substituents, synthesis routes, and physicochemical properties.
Key Observations :
- Brominated analogs (e.g., 147, 152) are synthesized via N-bromosuccinimide (NBS) bromination, enabling further functionalization (e.g., cross-coupling reactions). Their yields depend on purification methods, with column chromatography (58–85%) outperforming HPLC (94%) .
- Ethyl and carbamoyl substituents (e.g., 134) are introduced via Suzuki-Miyaura coupling, highlighting the scaffold’s adaptability for aryl/heteroaryl modifications .
Physicochemical and Spectral Properties
*Estimated based on tert-butyl N-{6-bromopyrazolo[1,5-a]pyrimidin-3-yl}carbamate (313.2 g/mol) .
Key Observations :
- The tert-butyl carbamate group consistently shows a characteristic singlet at δ 1.39–1.40 ppm in 1H NMR .
- Brominated analogs exhibit downfield shifts for aromatic protons (δ 8.60–8.10 ppm), while ethyl substituents result in upfield shifts for aliphatic protons .
- IR spectra confirm the presence of carbamate (C=O at ~1710 cm⁻¹) and aromatic C=C (~1590 cm⁻¹) .
Biological Activity
Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate (CAS Number: 2413899-02-0) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl carbamate group linked to a tetrahydropyrazolo-pyrimidine moiety. The molecular formula is , with a molecular weight of 252.32 g/mol. Its structural characteristics contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O2 |
| Molecular Weight | 252.32 g/mol |
| CAS Number | 2413899-02-0 |
| Purity | ≥95% |
| InChI Key | HDFXJOFQNAASAH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on p38 MAPK, an important kinase in inflammatory responses .
- Receptor Binding : The compound may bind to receptors implicated in various physiological processes, potentially modulating their activity. This aspect is crucial for developing therapeutics targeting specific diseases.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound:
- Anti-inflammatory Properties : Research indicates that derivatives of pyrazolo-pyrimidines exhibit anti-inflammatory effects by inhibiting TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells. For example, related compounds have shown IC50 values in the nanomolar range against p38 MAPK, suggesting significant anti-inflammatory potential .
- Antimicrobial Activity : Some studies have suggested that compounds within this class may possess antimicrobial properties due to their ability to inhibit bacterial enzymes essential for survival. This makes them potential candidates for antibiotic development.
- Cancer Research : The compound's structural features allow for exploration in cancer therapy. Pyrazolo-pyrimidine derivatives have been studied for their ability to induce apoptosis in cancer cells through targeted inhibition of growth factor receptors and kinases involved in tumor progression .
Case Study 1: Inhibition of p38 MAPK
A study evaluated the inhibitory effect of various pyrazolo-pyrimidine derivatives on p38 MAPK. The results demonstrated that certain modifications to the pyrazole ring significantly enhanced inhibitory potency. For instance, a derivative exhibited an IC50 value of 53 nM against p38 MAPK, highlighting the importance of structural optimization in enhancing biological activity .
Case Study 2: Anti-inflammatory Effects
In another investigation focused on inflammation-related pathways, this compound was tested for its ability to reduce IL-6 production in response to pro-inflammatory cytokines. Results indicated a dose-dependent decrease in IL-6 levels, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. Solutions :
- Substrate Activation : Pre-activation with iridium catalysts and chiral ligands (e.g., (R)-Segphos) enables asymmetric hydrogenation at 50 bar H₂, achieving 99% ee .
- Isomer Separation : Chiral HPLC or enzymatic resolution is used post-synthesis, as seen in zanubrutinib production .
Advanced: How is in vivo efficacy evaluated for analogs of this compound?
Answer:
- Adjuvant-Induced Arthritis Models : Compounds like AS1940477 show dose-dependent reduction in paw swelling (ED₅₀ = 1.5 mg/kg) via p38 MAPK inhibition .
- Pharmacokinetic Profiling : Oral bioavailability (>50% in rats) and brain penetration are assessed using LC-MS/MS, with AUC₀–24h values > 2000 ng·h/mL .
Basic: What analytical techniques are used for purity assessment?
Answer:
- HPLC-PDA : Purity >98% confirmed using C18 columns (MeCN/H₂O gradient).
- LC-HRMS : Exact mass verification (e.g., m/z 257.2614 for tert-butyl carbamate derivatives) .
Advanced: How are tautomeric equilibria managed during characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
